![molecular formula C15H13BrN2O2S B250166 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide](/img/structure/B250166.png)
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is complex and involves the interaction of the compound with specific biological targets. It has been shown to act as an inhibitor of several key enzymes and receptors, including protein kinases and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target that it interacts with. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is its broad-spectrum activity against a wide range of biological targets. This makes it a valuable tool for studying the mechanisms of various biological processes. However, the compound is also known to exhibit some limitations, including low solubility and poor bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide. These include:
1. Further studies to elucidate the precise mechanisms of action of the compound against various biological targets.
2. Development of more efficient synthesis methods for the compound, with improved yields and purity.
3. Exploration of the potential therapeutic applications of the compound in various disease states, including cancer, inflammation, and viral infections.
4. Development of novel analogs of the compound with improved bioavailability and pharmacokinetic properties.
5. Investigation of the potential use of the compound as a tool for studying the structure and function of various biological targets.
Synthesemethoden
The synthesis of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide involves the reaction of 3,4-dihydroquinoline-2(1H)-thione with 5-bromo-2-furoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant activity against a wide range of biological targets, including enzymes, receptors, and ion channels.
Eigenschaften
Molekularformel |
C15H13BrN2O2S |
---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
5-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrN2O2S/c16-13-8-7-12(20-13)14(19)17-15(21)18-9-3-5-10-4-1-2-6-11(10)18/h1-2,4,6-8H,3,5,9H2,(H,17,19,21) |
InChI-Schlüssel |
RHJOXSBBVYRKHQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(O3)Br |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.